molecular formula C13H20N2 B060367 (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine CAS No. 169750-99-6

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine

Cat. No.: B060367
CAS No.: 169750-99-6
M. Wt: 204.31 g/mol
InChI Key: ZSIUSRJKSLXIJH-ZDUSSCGKSA-N
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Description

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral compound with significant importance in various fields of scientific research It is a pyrrolidine derivative, characterized by the presence of a benzyl group at the first position and an ethylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-1-benzylpyrrolidine-3-carboxylic acid with ethylamine under appropriate conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamino groups using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions typically result in the formation of new alkylated or functionalized derivatives of the original compound.

Scientific Research Applications

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine
  • (3S)-(-)-3-(Ethylamino)pyrrolidine
  • ®-(+)-1-Ethyl-2-pyrrolidinecarboxylic acid ethyl ester

Uniqueness

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomers or other similar compounds, it may exhibit different binding affinities, reactivity, and overall effectiveness in various applications. This makes it a valuable compound for targeted research and development in multiple scientific fields.

Properties

IUPAC Name

(3S)-1-benzyl-N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIUSRJKSLXIJH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494267
Record name (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-99-6
Record name (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine
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